molecular formula C10H10ClNO4 B13726711 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B13726711
M. Wt: 243.64 g/mol
InChI Key: PRNWJYRDVTYNES-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its unique structure, which includes a furo[2,3-b]pyridine ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

    Medicine: This compound has potential therapeutic applications.

    Industry: In industrial applications, it is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the furo ring.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound contains a thieno ring instead of a furo ring.

    Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to the pyridine ring.

This compound is unique due to its specific structure and properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H9NO4.ClH/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8;/h3-5,12H,2H2,1H3;1H

InChI Key

PRNWJYRDVTYNES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O.Cl

Origin of Product

United States

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